molecular formula C10H8BrN3 B8540803 7-Bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

7-Bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B8540803
M. Wt: 250.09 g/mol
InChI Key: QFLJWVZCHINLAA-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C10H8BrN3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

7-bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C10H8BrN3/c11-8-2-3-9-7(5-8)1-4-10-13-12-6-14(9)10/h2-3,5-6H,1,4H2

InChI Key

QFLJWVZCHINLAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=CN2C3=C1C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromo-3,4-dihydroquinoline-2(1H)-thione (74-4; 0.17 g, 0.0007 mol) in n-butanol (2 mL) was added formic hydrazide (0.105 g, 0.0017 mol) at room temperature. Reaction mass was allowed to stir at 140° C. for 1 h under microwave irradiation conditions. The reaction mixture was cooled to room temperature, diluted with water (10 mL) and extracted with ethyl acetate (2×10 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford title compound. MS (M+3): 252.2.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask containing the title compound from Example 22, Step A (0.200 g, 0.826 mmol), formic hydrazide (0.099 g, 1.65 mmol) and cyclohexanol (6.00 ml, 0.826 mmol) was heated to 120° C. for 16 hours. The reaction was then cooled to room temperature, poured into water and extracted with ethyl acetate. The organic extracts were combined, washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (0-15% methanol in ethyl acetate) provided the title compound: LCMS m/z 251.90 [M+2+H]+; 1H NMR (500 MHz, CD3OD) δ 9.12 (s, 1H), 7.63-7.54 (m, 3H), 3.19-3.16 (m, 2H), 3.11-3.08 (m, 2H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.099 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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